molecular formula C27H18N4O B14079097 10-(4,6-Diphenyl-1,3,5-triazin-2-yl)-10H-phenoxazine CAS No. 1357066-21-7

10-(4,6-Diphenyl-1,3,5-triazin-2-yl)-10H-phenoxazine

Cat. No.: B14079097
CAS No.: 1357066-21-7
M. Wt: 414.5 g/mol
InChI Key: ITKOYYRLOGYUQY-UHFFFAOYSA-N
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Description

10-(4,6-Diphenyl-1,3,5-triazin-2-yl)-10H-phenoxazine is a compound that has garnered significant interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). This compound is known for its unique photophysical properties, making it a valuable component in various optoelectronic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4,6-Diphenyl-1,3,5-triazin-2-yl)-10H-phenoxazine typically involves the reaction of phenoxazine with 4,6-diphenyl-1,3,5-triazine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where phenoxazine is reacted with a halogenated derivative of 4,6-diphenyl-1,3,5-triazine in the presence of a palladium catalyst and a suitable base .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

10-(4,6-Diphenyl-1,3,5-triazin-2-yl)-10H-phenoxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

10-(4,6-Diphenyl-1,3,5-triazin-2-yl)-10H-phenoxazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 10-(4,6-Diphenyl-1,3,5-triazin-2-yl)-10H-phenoxazine exerts its effects is primarily through its interaction with light. The compound absorbs light and undergoes electronic transitions that result in the emission of light at a different wavelength. This property is exploited in OLEDs, where the compound acts as an emitter layer, converting electrical energy into light .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-(4,6-Diphenyl-1,3,5-triazin-2-yl)-10H-phenoxazine stands out due to its unique combination of photophysical properties, making it highly efficient in optoelectronic applications. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .

Properties

CAS No.

1357066-21-7

Molecular Formula

C27H18N4O

Molecular Weight

414.5 g/mol

IUPAC Name

10-(4,6-diphenyl-1,3,5-triazin-2-yl)phenoxazine

InChI

InChI=1S/C27H18N4O/c1-3-11-19(12-4-1)25-28-26(20-13-5-2-6-14-20)30-27(29-25)31-21-15-7-9-17-23(21)32-24-18-10-8-16-22(24)31/h1-18H

InChI Key

ITKOYYRLOGYUQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)N3C4=CC=CC=C4OC5=CC=CC=C53)C6=CC=CC=C6

Origin of Product

United States

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